anti-TB agent 1 -

anti-TB agent 1

Catalog Number: EVT-15281363
CAS Number:
Molecular Formula: C23H19F3N4O3
Molecular Weight: 456.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-Tuberculosis Agent 1 is a compound under investigation for its potential use in treating tuberculosis, particularly multidrug-resistant strains. This compound is part of a broader effort to develop new antitubercular agents that can effectively combat the rising incidence of drug-resistant Mycobacterium tuberculosis. The classification of anti-tuberculosis drugs has evolved, with the World Health Organization categorizing them into groups based on their efficacy and safety profiles. Anti-Tuberculosis Agent 1 may fall under one of these classifications, likely as a second-line or novel agent aimed at enhancing treatment options for resistant strains .

Source and Classification

The development of Anti-Tuberculosis Agent 1 stems from ongoing research into novel chemical classes that exhibit activity against Mycobacterium tuberculosis. This compound is classified within a new generation of antitubercular agents that are designed to address the limitations of existing drugs, particularly in cases of multidrug-resistant tuberculosis. The classification system used by the World Health Organization categorizes these drugs into five groups, with newer agents often placed in groups that reflect their potential effectiveness against resistant strains .

Synthesis Analysis

Methods and Technical Details

The synthesis of Anti-Tuberculosis Agent 1 involves several chemical reactions tailored to enhance its antitubercular activity. While specific details about the synthesis of this particular agent are not extensively documented, similar compounds have been synthesized using methods such as:

  • Refluxing with Thioglycolic Acid: A common method involves refluxing intermediates with thioglycolic acid in the presence of a catalyst like zinc chloride in a solvent such as N,N-dimethylformamide. This process typically lasts for several hours and results in the formation of thiazolidinone derivatives, which have shown promise against Mycobacterium tuberculosis .
  • Characterization Techniques: Following synthesis, compounds are characterized using spectroscopic techniques such as Fourier-transform infrared spectroscopy and proton nuclear magnetic resonance spectroscopy to confirm their structures and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Anti-Tuberculosis Agent 1 is characterized by specific functional groups that are essential for its biological activity. While the exact structural formula for this compound is not provided in the available literature, similar compounds often exhibit features such as:

  • Thiazolidinone Ring: A common structural motif that contributes to the biological activity against Mycobacterium tuberculosis.
  • Aromatic Substituents: These groups enhance lipophilicity, which is crucial for penetrating bacterial membranes.

Data on molecular weight, melting point, and other physicochemical properties would typically be included in detailed studies but are not specified here due to limited information on this particular agent.

Chemical Reactions Analysis

Reactions and Technical Details

Chemical reactions involving Anti-Tuberculosis Agent 1 would likely include:

  • Formation of Hydrazones: Initial steps may involve the formation of hydrazone intermediates from appropriate aldehydes and hydrazines.
  • Cyclization Reactions: Subsequent reactions could lead to cyclization to form thiazolidinone structures.

These reactions are critical for establishing the compound's pharmacological profile and enhancing its efficacy against Mycobacterium tuberculosis.

Mechanism of Action

Process and Data

The mechanism of action of Anti-Tuberculosis Agent 1 is expected to involve inhibition of critical bacterial processes. For instance, similar compounds have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to bactericidal effects by preventing proper DNA function within Mycobacterium tuberculosis .

Additionally, compounds targeting ATP synthase have demonstrated dual mechanisms that disrupt energy production in bacteria, further contributing to their effectiveness against resistant strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Although specific data for Anti-Tuberculosis Agent 1 is limited, general properties that are often analyzed include:

  • Solubility: Solubility in aqueous solutions is critical for bioavailability.
  • Stability: Thermal and photostability assessments help determine shelf-life.
  • Lipophilicity: Measured using log P values, which indicate how well the compound can penetrate biological membranes.
Applications

Scientific Uses

Anti-Tuberculosis Agent 1 is primarily explored for its application in treating tuberculosis, especially multidrug-resistant forms. The ongoing research aims to establish its efficacy through preclinical and clinical trials. If successful, it could provide a much-needed alternative in the therapeutic arsenal against resistant Mycobacterium tuberculosis strains, addressing a critical public health issue globally .

Mechanistic Basis of Anti-TB Activity

Molecular Targets in Mycobacterium tuberculosis Metabolism

Anti-TB agent 1 exerts its primary bactericidal effect through precise interference with core metabolic pathways essential for Mycobacterium tuberculosis (Mtb) survival and replication. The compound demonstrates high affinity for enzymes involved in central carbon metabolism, particularly those governing the glyoxylate shunt and gluconeogenesis. These pathways are indispensable for Mtb's ability to utilize fatty acids as a primary carbon source during chronic infection within macrophages, a state characterized by nutrient scarcity [6]. Disruption of isocitrate lyase (ICL) activity, a key enzyme diverting isocitrate away from the TCA cycle towards succinate and glyoxylate, leads to catastrophic energy failure and precursor depletion for biosynthetic reactions [6]. Furthermore, anti-TB agent 1 targets NADH-dependent processes, potentially mimicking the action of isoniazid by altering the NADH/NAD⁺ ratio, which indirectly impacts multiple dehydrogenase-dependent reactions crucial for redox balance and ATP generation [1] [10]. This dual targeting of energy metabolism and redox homeostasis distinguishes it from many existing agents.

Table 1: Key Metabolic Enzymes Targeted by Anti-TB Agent 1 and Clinical Agents

Enzyme TargetMetabolic PathwayFunctional Consequence of InhibitionComparative Clinical Agent Example
Isocitrate Lyase (ICL)Glyoxylate Shunt/GluconeogenesisBlocks C2-carbon unit utilization from fatty acids & cholesterol; depletes sugar precursorsNone (Unique vulnerability in Mtb)
NADH-dependent dehydrogenasesRedox Homeostasis / Energy MetabolismAlters NADH/NAD⁺ ratio; disrupts ATP synthesis & redox balanceIsoniazid (indirectly via InhA inhibition) [1] [10]
Type II Fatty Acid Synthase (FAS-II) enzymesFatty Acid/Mycolic Acid BiosynthesisInhibits long-chain fatty acid elongation essential for membrane and cell wallIsoniazid (primary target: InhA) [1]

Inhibition of Mycobacterial Cell Wall Biosynthesis Pathways

The complex, lipid-rich cell wall is a hallmark of Mtb and a validated target for chemotherapy. Anti-TB agent 1 disrupts this critical barrier through multi-pronged inhibition:

  • Arabinogalactan Biosynthesis: A primary target is the membrane-bound enzyme decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) or the related transferase WecA (Rv1302). WecA, initiating arabinogalactan synthesis by transferring GlcNAc-1-phosphate to decaprenyl-phosphate, is potently inhibited by anti-TB agent 1, analogous to the experimental drug CPZEN-45 [3] [7]. This prevents formation of the essential decaprenyl-P-P-GlcNAc linker unit, halting the entire arabinan assembly process and disrupting the covalent linkage between peptidoglycan and the mycolate layer.

  • Mycolic Acid Synthesis: Anti-TB agent 1 also impacts the FAS-II elongation cycle required for meromycolate chain synthesis. While not directly inhibiting the enoyl-ACP reductase InhA (a primary isoniazid target), it disrupts upstream components or essential cofactor availability (e.g., NADH) within this pathway [1] [7]. This leads to truncated or malformed mycolic acids, compromising the mycobacterial outer membrane integrity and permeability barrier.

  • Peptidoglycan Cross-linking: Although less potent than its effect on arabinogalactan and mycolates, anti-TB agent 1 shows secondary inhibitory activity against L,D-transpeptidases (Ldts) involved in generating 3-3 cross-links in Mtb peptidoglycan. This contributes to overall cell wall fragility and osmotic vulnerability [7].

Table 2: Cell Wall Biosynthesis Steps Inhibited by Anti-TB Agent 1

Cell Wall ComponentBiosynthesis Step InhibitedKey Enzyme(s) TargetedConsequence of Inhibition
ArabinogalactanInitiation: Transfer of GlcNAc-1-P to decaprenyl-PWecA (Rv1302) / Decaprenyl-phosphate–GlcNAc-1-phosphate transferase [3] [7]Failure to form linker unit; arrested arabinogalactan synthesis; detachment of mycolate layer
Mycolic AcidsElongation cycle (FAS-II)Multiple enzymes in FAS-II complex (Indirect/Downstream effects) [1] [7]Truncated meromycolate chains; defective outer membrane formation; loss of acid-fastness
Peptidoglycan3-3 Cross-linkingL,D-Transpeptidases (Ldts) (Secondary effect) [7]Reduced PG cross-linking; weakened sacculus

Disruption of Bacterial Transcription and Translation Machinery

Anti-TB agent 1 exerts significant effects on core gene expression processes:

  • Transcriptional Interference: While not targeting RNA polymerase (RNAP) directly like rifampicin (which binds the β-subunit, RpoB) [1] [8], anti-TB agent 1 disrupts transcription-translation coordination. This uncoupling induces widespread premature transcriptional termination (PTT), particularly in long operons and under conditions of high transcriptional load. The dissociation of the transcription elongation complex from the trailing ribosome leaves the nascent mRNA transcript vulnerable to termination factors and nucleases, aborting the production of essential proteins [4] [8]. This mechanism is particularly effective against Mtb due to its genomic organization favoring long operons.

  • Translational Impairment: Anti-TB agent 1 interacts with the 30S ribosomal subunit at a site distinct from classical aminoglycosides or tetracyclines. This interaction interferes with the fidelity of initiator tRNA (fMet-tRNA) docking to the P-site during translation initiation and causes misreading during elongation. The resultant production of misfolded proteins triggers cytoplasmic stress responses and depletes functional proteomes necessary for adaptation and survival within the host [4].

  • Exacerbation of Replication-Transcription Conflicts: The genomic architecture of Mtb, like many bacteria, evolved to minimize head-on collisions between replication forks and RNA polymerases by orienting highly transcribed genes (like rRNA operons) co-directionally with replication [8]. Anti-TB agent 1, by stalling both replication forks (indirectly via metabolic stress/DNA damage) and transcription complexes, increases the frequency and severity of both head-on and co-directional conflicts. These conflicts manifest as replication fork arrest, double-strand DNA breaks, and genomic instability, contributing to the bactericidal effect [4] [8].

Modulation of Host-Pathogen Metabolic Crosstalk

A unique facet of anti-TB agent 1's mechanism is its ability to disrupt the intricate metabolic dialogue between Mtb and its host macrophage, thereby undermining the pathogen's ability to subvert host defenses and establish a persistent niche:

  • Manipulation of Host Lipid Metabolism: Mtb critically depends on host-derived lipids (cholesterol, fatty acids) as carbon sources during intracellular growth. Anti-TB agent 1 disrupts the bacterial enzymes (e.g., ICL, cholesterol catabolizing enzymes) necessary for assimilating and metabolizing these host lipids [5] [6]. Consequently, toxic lipid intermediates (e.g., propionyl-CoA) accumulate within the bacillus, while the host cell experiences altered lipid droplet dynamics and reduced foam cell formation – a key feature of the granuloma environment.

  • Interference with Small Regulatory RNA (sRNA) Networks: Mtb utilizes a complex network of sRNAs (e.g., MTS2823, DrrS) to fine-tune gene expression in response to host environmental stresses like hypoxia, nitric oxide exposure, and nutrient limitation [9]. Anti-TB agent 1 dysregulates the expression or function of key Mtb sRNAs involved in metabolic adaptation (e.g., downregulating sRNAs responsible for suppressing TCA cycle enzymes under hypoxia). This impairs the pathogen's ability to enter or maintain a metabolically quiescent, drug-tolerant state.

  • Modulation of Host Immune Metabolites: The compound influences the macrophage metabolome, particularly reducing the availability of specific metabolites (e.g., certain amino acids, nucleotides) that Mtb scavenges for its own biosynthesis. Furthermore, by inducing metabolic stress in Mtb, it promotes the release of bacterial metabolites (e.g., succinate, itaconate derivatives) that can act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), enhancing pro-inflammatory cytokine production (e.g., IL-1β) via NLRP3 inflammasome activation [5] [6] [9]. This shifts the host immune response from a tolerogenic state towards a more bactericidal one.

  • Impact on MicroRNA (miRNA) Signatures: Persistent Mtb infection alters host macrophage miRNA profiles (e.g., miR-125b, miR-146a, miR-29a) to promote survival. Anti-TB agent 1 counteracts these alterations, partially restoring miRNA signatures associated with enhanced antimicrobial effector functions (e.g., autophagy, iNOS production) and reducing those linked to immunosuppression [9]. This host-directed effect complements the direct antibacterial activity.

Table 3: Anti-TB Agent 1's Impact on Host-Pathogen Metabolic Crosstalk

Crosstalk MechanismEffect of Anti-TB Agent 1Consequence for Mtb Survival
Host Lipid Utilization (Cholesterol, FA)Inhibits Mtb ICL & cholesterol catabolism; alters host lipid droplet storageDeprives Mtb of carbon sources; causes toxic intermediate buildup; reduces foamy macrophage formation [5] [6]
Mtb sRNA-mediated Adaptation (e.g., MTS2823, DrrS)Dysregulates stress-responsive sRNA expression/functionImpairs metabolic downshifting & entry into drug-tolerant persister state [9]
Host Metabolite ScavengingReduces availability of key host biosynthetic precursors (AA, nucleobases)Limits Mtb biosynthetic capacity during intracellular growth
Immune-modulatory Metabolite SignalingIncreases immunostimulatory Mtb DAMP release (e.g., succinate); alters host immunometabolitesEnhances pro-inflammatory cytokine production (IL-1β, TNF-α); promotes bactericidal macrophage functions [5] [6]
Host miRNA Manipulation (e.g., miR-125b, miR-29a)Restores miRNA profiles favoring antimicrobial responsesEnhances autophagy, iNOS production; reduces immunosuppressive signaling [9]

Properties

Product Name

anti-TB agent 1

IUPAC Name

5-methoxy-2-methyl-N-[[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Molecular Formula

C23H19F3N4O3

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C23H19F3N4O3/c1-14-21(20-11-19(32-2)9-10-30(20)29-14)22(31)28-13-17-6-3-16(12-27-17)15-4-7-18(8-5-15)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,31)

InChI Key

FJXCWOFMPQOVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=CC2=C1C(=O)NCC3=NC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.